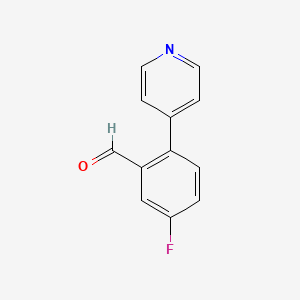

5-Fluoro-2-(pyridin-4-yl)benzaldehyde

Overview

Description

Synthesis Analysis

A synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde consists of a benzaldehyde group attached to a pyridine ring with a fluorine atom at the 5-position .Scientific Research Applications

Photophysical Properties and ICT Effects

Compounds synthesized with a D-π-A structure, where elements such as carbazole, phenylene, and formyl/dicyanovinyl groups act as electron donor, pi-spacer, and electron acceptor units, respectively, have been analyzed for their thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties. The study compares the ICT behavior of these compounds, highlighting the importance of the structure in exerting ICT characteristics like fluorosolvatochromism and Stokes shifts (Altinolcek et al., 2021).

Biocompatible Chemosensors for pH

Research on fluorescent chemosensors for pH, using compounds synthesized from condensation reactions involving related aldehydes and aminopyridines, demonstrates the application of such chemicals in differentiating between normal cells and cancer cells. This differentiation is based on the distinct pH environments of the cells, showcasing a potential application in medical diagnostics (Dhawa et al., 2020).

Suzuki Cross-Coupling Reactions

The synthesis of derivatives through Suzuki cross-coupling reactions, using different catalysts and conditions, exemplifies the role of similar compounds in organic synthesis. This research presents a method to achieve high yields and easy product separation, contributing to the field of synthetic chemistry (Wang et al., 2014).

Metal-Organic Frameworks

The synthesis of a zinc-based metal-organic framework using a compound synthesized from a reaction involving dibromobenzaldehyde and pyridin-4-ylboronic acid, catalyzed by palladium, illustrates the application in materials science. The study focuses on the structure and thermal property characterization of the resulting framework (Teng-fe, 2014).

properties

IUPAC Name |

5-fluoro-2-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-1-2-12(10(7-11)8-15)9-3-5-14-6-4-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUMKVKXCJJARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Diethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487440.png)

![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)

![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)

![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)

![tert-Butyl 9-amino-4-oxo-2,5-diazatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487451.png)

![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)

![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)